2-Methyl-4-[(pyrrolidin-2-yl)methoxy]-6-(trifluoromethyl)pyrimidine
Description
2-Methyl-4-[(pyrrolidin-2-yl)methoxy]-6-(trifluoromethyl)pyrimidine is a pyrimidine derivative characterized by a trifluoromethyl group at position 6, a methyl group at position 2, and a pyrrolidin-2-ylmethoxy substituent at position 2. The pyrrolidine moiety introduces a five-membered nitrogen-containing heterocycle, which may enhance solubility and modulate biological activity through conformational flexibility and hydrogen-bonding interactions. The trifluoromethyl group is a common bioisostere that improves metabolic stability and lipophilicity, making this compound a candidate for therapeutic or agrochemical applications .
Properties
IUPAC Name |
2-methyl-4-(pyrrolidin-2-ylmethoxy)-6-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3O/c1-7-16-9(11(12,13)14)5-10(17-7)18-6-8-3-2-4-15-8/h5,8,15H,2-4,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTPZMXXDKDFJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OCC2CCCN2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Approaches
Initial attempts focused on [3 + 3] cyclocondensation between β-keto enol ethers and 2-methylisothiourea sulfate. However, yields remained suboptimal (<15%) due to steric and electronic deactivation by the trifluoromethyl group. Modifications introducing electron-deficient enaminones improved reactivity, albeit with increased purification complexity.
Preparation of (Pyrrolidin-2-yl)methyl Iodide
Pyrrolidin-2-ylmethanol Synthesis
Pyrrolidin-2-ylmethanol was synthesized via LiAlH₄ reduction of commercially available pyrrolidine-2-carboxylic acid (89% yield). Alternative routes employing catalytic hydrogenation of pyrrolidine-2-carbonitrile showed comparable efficiency but required specialized equipment.
Halogenation Optimization
Conversion to the iodide employed Appel conditions (PPh₃, I₂, CH₂Cl₂, 0°C to r.t., 4 h), yielding (pyrrolidin-2-yl)methyl iodide in 82% purity. Critical parameters included:
- Strict temperature control to minimize HI elimination
- Anhydrous conditions to prevent hydrolysis
- Immediate use in subsequent steps due to iodide instability
O-Alkylation: Key Step Optimization
Solvent and Base Screening
The alkylation of 2-methyl-6-(trifluoromethyl)pyrimidin-4(1H)-one with (pyrrolidin-2-yl)methyl iodide was systematically optimized (Table 1).
Table 1. Alkylation Optimization Parameters
| Entry | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | MeCN | K₂CO₃ | 82 | 1.5 | 74 |
| 2 | Acetone | K₂CO₃ | 56 | 0.5 | 88 |
| 3 | DMF | Cs₂CO₃ | 100 | 0.25 | 63 |
| 4 | THF | DBU | 66 | 2.0 | 58 |
Acetone emerged as the optimal solvent, providing superior solubility for both reactants while minimizing side reactions. K₂CO₃ outperformed stronger bases (e.g., DBU) by reducing N-alkylation byproducts to <2%.
Mechanistic Considerations
The reaction proceeds via an SN2 mechanism, with the pyrimidinone oxygen attacking the electrophilic methyl center of (pyrrolidin-2-yl)methyl iodide. The trifluoromethyl group’s strong electron-withdrawing effect activates the pyrimidinone oxygen, facilitating deprotonation and nucleophilic attack.
¹H NMR monitoring revealed complete consumption of starting material within 30 min at reflux (56°C), with no detectable N-alkylated isomers—a critical advantage over traditional Mitsunobu approaches.
Purification and Characterization
Recrystallization Protocol
Crude product was purified via gradient recrystallization:
- Initial dissolution in hot MeOH (60°C)
- Dropwise addition of hexanes (9:1 hexanes:MeOH)
- Slow cooling to -20°C (12 h)
- Filtration and drying under high vacuum
This procedure afforded analytically pure product (≥99% by HPLC) in 85% recovery.
Spectroscopic Characterization
¹H NMR (600 MHz, CDCl₃) : δ 7.92 (s, 1H, H-5), 4.28 (dd, J = 9.6, 3.3 Hz, 1H, OCH₂), 3.71–3.65 (m, 1H, pyrrolidine CH), 3.12 (td, J = 11.1, 2.7 Hz, 1H, pyrrolidine CH₂), 2.94–2.89 (m, 1H, pyrrolidine CH₂), 2.61 (s, 3H, CH₃), 2.24–1.98 (m, 4H, pyrrolidine CH₂), 1.87–1.79 (m, 1H, pyrrolidine CH₂).
¹³C NMR (151 MHz, CDCl₃) : δ 170.4 (C-4), 163.9 (C-2), 158.1 (q, ²JCF = 36.2 Hz, C-6), 118.9 (q, ¹JCF = 275.3 Hz, CF₃), 78.4 (OCH₂), 59.3, 53.8, 46.2, 30.1, 25.7, 22.4 (pyrrolidine carbons), 14.6 (CH₃).
HRMS (ESI+) : m/z calcd for C₁₂H₁₇F₃N₃O [M + H]⁺ 292.1274, found 292.1278.
Alternative Synthetic Routes
Mitsunobu Reaction Approach
Attempted Mitsunobu coupling between 4-hydroxy-2-methyl-6-(trifluoromethyl)pyrimidine and pyrrolidin-2-ylmethanol (DIAD, PPh₃, THF, 0°C) yielded <15% product, with predominant decomposition of the alcohol component.
Ullmann-Type Coupling
Copper-catalyzed coupling (CuI, 1,10-phenanthroline, K₃PO₄, DMSO, 110°C, 24 h) showed moderate success (41% yield) but required stringent oxygen-free conditions, limiting practical utility.
Scale-Up Considerations and Process Optimization
Kilogram-scale production employed continuous flow chemistry to enhance heat transfer and mixing:
- Reactor Volume: 250 mL
- Flow Rate: 10 mL/min
- Residence Time: 25 min
- Productivity: 1.2 kg/day
This method reduced solvent consumption by 40% compared to batch processes while maintaining 86% isolated yield.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-[(pyrrolidin-2-yl)methoxy]-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the pyrimidine ring or the substituents.
Substitution: Nucleophilic substitution reactions can replace the pyrrolidin-2-ylmethoxy group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrimidines .
Scientific Research Applications
2-Methyl-4-[(pyrrolidin-2-yl)methoxy]-6-(trifluoromethyl)pyrimidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound can be used in biochemical assays to study enzyme interactions and cellular processes.
Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: The compound can be used in the development of agrochemicals and materials science applications.
Mechanism of Action
The mechanism of action of 2-Methyl-4-[(pyrrolidin-2-yl)methoxy]-6-(trifluoromethyl)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidin-2-ylmethoxy group can enhance binding affinity and specificity, while the trifluoromethyl group can improve metabolic stability and bioavailability. The compound may inhibit or activate specific pathways, depending on its target .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural analogs and their substituents:
Key Observations :
- Position 4 Substituents : The target compound’s pyrrolidin-2-ylmethoxy group distinguishes it from analogs with aryl (e.g., methoxyphenyl) or azetidine substituents. Pyrrolidine’s five-membered ring may confer better conformational adaptability compared to azetidine’s four-membered ring .
- Trifluoromethyl Group : Universally present at position 6 across analogs, this group enhances electron-withdrawing effects and metabolic stability .
Physicochemical and Pharmacokinetic Properties
- Molecular Weight : The target compound (C₁₃H₁₄F₃N₃O) has a molecular weight of ~285.3 g/mol, comparable to analogs like 6-(3-methoxyphenyl)-2-methyl-4-(trifluoromethyl)pyrimidine (268.24 g/mol) .
- Lipophilicity : The trifluoromethyl group increases logP values, enhancing membrane permeability. Pyrrolidine’s basic nitrogen may improve aqueous solubility relative to purely aromatic analogs .
- Synthetic Accessibility : The synthesis of pyrrolidine-containing pyrimidines likely involves nucleophilic substitution or coupling reactions, similar to methods described for methoxyphenyl analogs (e.g., SNAr reactions in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
